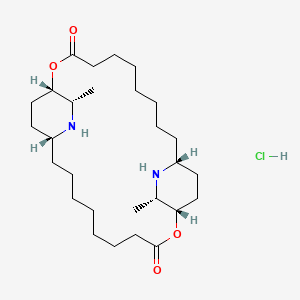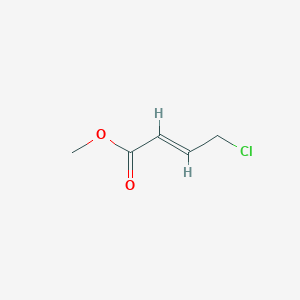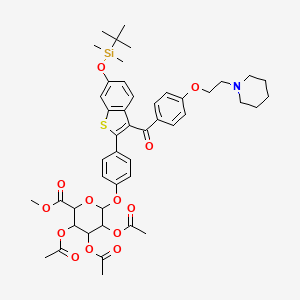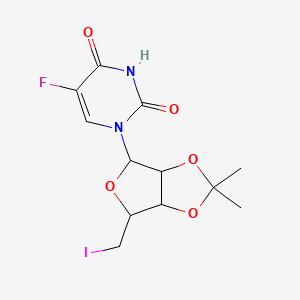
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester is a chemical compound known for its unique properties and applications. It is a colorless or slightly yellow oily liquid with low volatility and good thermal stability. This compound is soluble in organic solvents such as alcohols and ketones but is insoluble in water .
Méthodes De Préparation
The primary method for synthesizing 1,4-cyclohexanedicarboxylic acid, 1,4-dibutyl ester involves the esterification of 1,4-cyclohexanedicarboxylic anhydride with butanol. This reaction typically occurs in the presence of an acidic catalyst, such as sulfuric acid, phosphoric acid, or p-toluenesulfonic acid. After the reaction, the product is purified through distillation to obtain the desired ester .
Analyse Des Réactions Chimiques
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester has several scientific research applications:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a component in biodegradable polymers for medical implants and devices.
Mécanisme D'action
The mechanism by which 1,4-cyclohexanedicarboxylic acid, 1,4-dibutyl ester exerts its effects is primarily through its interaction with polymer matrices. The ester groups interact with the polymer chains, increasing their flexibility and reducing brittleness. This interaction is facilitated by the ester’s ability to form hydrogen bonds and van der Waals forces with the polymer chains .
Comparaison Avec Des Composés Similaires
1,4-Cyclohexanedicarboxylic acid, 1,4-dibutyl ester can be compared with other similar compounds such as:
Dimethyl 1,4-cyclohexanedicarboxylate: This compound is also used as a plasticizer but has different solubility and thermal properties.
1,4-Cyclohexanedicarboxylic acid, dimethyl ester: Similar in structure but with different ester groups, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific ester groups, which provide distinct properties such as lower volatility and better thermal stability compared to its dimethyl counterparts .
Propriétés
| 93158-39-5 | |
Formule moléculaire |
C16H28O4 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
dibutyl cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C16H28O4/c1-3-5-11-19-15(17)13-7-9-14(10-8-13)16(18)20-12-6-4-2/h13-14H,3-12H2,1-2H3 |
Clé InChI |
QGUFKMSGOYILME-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1CCC(CC1)C(=O)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B12293810.png)
![7-[[2-Amino-2-[3-(methanesulfonamido)phenyl]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12293811.png)



